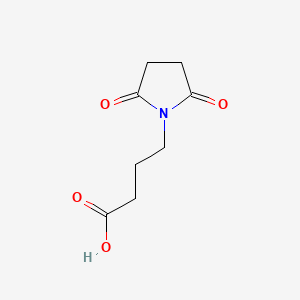

4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid

Descripción general

Descripción

4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid is a chemical compound with the CAS Number: 31601-68-0 . It has a molecular weight of 185.18 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H11NO4/c10-6-3-4-7 (11)9 (6)5-1-2-8 (12)13/h1-5H2, (H,12,13) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 185.18 . The melting point is between 102-104 degrees Celsius .Aplicaciones Científicas De Investigación

1. Anticonvulsant Applications

4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid derivatives have been extensively researched for their potential as anticonvulsant agents. The synthesis of new hybrid molecules combining the chemical fragments of well-known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide has demonstrated promising results in preclinical seizure models. For instance, compounds derived from this chemical were more potent and had better safety profiles compared to traditional AEDs like valproic acid or ethosuximide, as shown in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The initial screening and quantitative pharmacological studies in mice highlighted compounds with high protection and low acute neurological toxicity, indicating their potential for further development as anticonvulsant agents (Kamiński et al., 2015) (Kamiński et al., 2016).

2. Applications in Nanofluidic Devices

The compound has also found applications in the field of nanotechnology. It has been used as a photolabile protecting group to facilitate the optical gating of nanofluidic devices based on synthetic ion channels. The introduction of this compound into the inner surface of channels allowed for the UV-light-triggered permselective transport of ionic species in aqueous solutions, demonstrating the potential of integrating nanostructures into multifunctional devices for controlled release, sensing, and information processing (Ali et al., 2012).

3. Synthesis of Coupling Agents

This compound derivatives have been instrumental in the synthesis of heterobifunctional coupling agents critical for chemoselective conjugation of proteins and enzymes. An efficient synthesis of a complex heterobifunctional coupling agent starting from this compound resulted in a product with over 99% purity, highlighting its utility in the preparation of coupling agents for bioconjugation purposes (Reddy et al., 2005).

4. Pharmaceutical and Bioactive Compound Synthesis

The chemical has been used in the design and synthesis of various bioactive compounds, showing potential in pharmaceutical applications. For instance, its derivatives have been involved in the synthesis of new fungicide compounds, with in vitro tests displaying good inhibitory activity against phytopathogenic fungi. Additionally, it has been part of the synthesis of a nonpeptidic αvβ6 integrin inhibitor for the potential treatment of idiopathic pulmonary fibrosis, further emphasizing its versatility in drug development and therapeutic applications (Xu et al., 2016) (Procopiou et al., 2018).

5. Monoclonal Antibody Production Enhancement

One notable application is in the enhancement of monoclonal antibody production in recombinant Chinese hamster ovary cells, a vital aspect of biopharmaceutical manufacturing. A derivative of this compound was found to significantly increase monoclonal antibody production, indicating its potential role in improving the efficiency of bioproduction processes (Aki et al., 2021).

Safety and Hazards

The safety information for 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and washing hands thoroughly after handling .

Mecanismo De Acción

Target of Action

It’s known that derivatives of 1h-pyrrole-2,5-diones (maleimides), which this compound is a part of, have diverse biological activities due to the presence of two important structural fragments: an activated double bond and an imide group . These include selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

It’s known that maleimides easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .

Biochemical Pathways

It’s known that maleimides can affect various biochemical pathways due to their ability to interact with a variety of nucleophilic and electrophilic reagents .

Result of Action

It’s known that maleimides have diverse biological activities, including antitumor, antiarrhythmic, antihistamine, anticholesteremic, and hypnotic and sedative activities .

Propiedades

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIILHQSLHMQZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307550 | |

| Record name | 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31601-68-0 | |

| Record name | 2,5-Dioxo-1-pyrrolidinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31601-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 192708 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031601680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31601-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B1296585.png)

![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)

![Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one](/img/structure/B1296593.png)